molecular formula C21H31N3O2 B11816568 tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate

tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate

Cat. No.: B11816568
M. Wt: 357.5 g/mol
InChI Key: CJJMMOCTWOKVBT-UHFFFAOYSA-N
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Description

tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a tetrahydro-bipyridin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate typically involves multiple steps, starting with the preparation of the individual components. The cyclohexyl ring can be synthesized through hydrogenation of benzene, while the tetrahydro-bipyridin moiety can be prepared via a series of cyclization reactions. The final step involves the coupling of these components with tert-butyl isocyanate under controlled conditions to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and other bioactive molecules.

Medicine

In medicine, tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form stable covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with a tert-butyl group and a carbamate moiety.

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: A similar compound with a hydroxyl group on the cyclohexyl ring.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A related compound with a piperidine ring.

Uniqueness

tert-Butyl cyclohexyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate is unique due to its combination of a cyclohexyl ring and a tetrahydro-bipyridin moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H31N3O2

Molecular Weight

357.5 g/mol

IUPAC Name

tert-butyl N-cyclohexyl-N-[5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C21H31N3O2/c1-21(2,3)26-20(25)24(17-9-5-4-6-10-17)19-13-12-16(15-23-19)18-11-7-8-14-22-18/h12-13,15,17H,4-11,14H2,1-3H3

InChI Key

CJJMMOCTWOKVBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3=NCCCC3

Origin of Product

United States

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